molecular formula C24H24N2O7S B11581376 {2-ethoxy-4-[(E)-(3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

{2-ethoxy-4-[(E)-(3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11581376
M. Wt: 484.5 g/mol
InChI Key: QVJDLWKCFNFJKF-UDWIEESQSA-N
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Description

2-(2-ETHOXY-4-{[(5E)-3-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as ether, carbamoyl, and thiazolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ETHOXY-4-{[(5E)-3-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidine ring, the introduction of the carbamoyl group, and the final coupling with the phenoxyacetic acid moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-ETHOXY-4-{[(5E)-3-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-ETHOXY-4-{[(5E)-3-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ETHOXY-4-{[(5E)-3-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ETHOXY-4-{[(5E)-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
  • 2-(2-ETHOXY-4-{[(5E)-3-{[(4-PROPYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID

Uniqueness

The uniqueness of 2-(2-ETHOXY-4-{[(5E)-3-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C24H24N2O7S

Molecular Weight

484.5 g/mol

IUPAC Name

2-[2-ethoxy-4-[(E)-[3-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C24H24N2O7S/c1-3-15-5-8-17(9-6-15)25-21(27)13-26-23(30)20(34-24(26)31)12-16-7-10-18(33-14-22(28)29)19(11-16)32-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,25,27)(H,28,29)/b20-12+

InChI Key

QVJDLWKCFNFJKF-UDWIEESQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)O)OCC)/SC2=O

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OCC)SC2=O

Origin of Product

United States

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